molecular formula C23H23NO4 B1654199 3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid CAS No. 213192-60-0

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

Cat. No. B1654199
CAS RN: 213192-60-0
M. Wt: 377.4 g/mol
InChI Key: KYSDMSUOMNGPCH-UHFFFAOYSA-N
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Description

“3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid” is a chemical compound with the molecular formula C16H17NO3 . It has an average mass of 271.311 Da and a monoisotopic mass of 271.120850 Da . The compound is also known by its IUPAC name, 3-[4-(benzyloxy)phenyl]-beta-alanine .


Molecular Structure Analysis

The molecular structure of “3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid” consists of a benzene ring attached to a propionic acid moiety via a benzyloxy group . The propionic acid moiety contains an amino group, which contributes to the compound’s reactivity .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 460.9±45.0 °C at 760 mmHg, and a flash point of 232.6±28.7 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 73 Å2 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name

3-amino-3-[3,4-bis(phenylmethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c24-20(14-23(25)26)19-11-12-21(27-15-17-7-3-1-4-8-17)22(13-19)28-16-18-9-5-2-6-10-18/h1-13,20H,14-16,24H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDMSUOMNGPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436729
Record name 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3,4-dibenzyloxy-phenyl)-propionic acid

CAS RN

213192-60-0
Record name 3-Amino-3-[3,4-bis(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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